molecular formula C8H16ClNO2 B153601 trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride CAS No. 76325-96-7

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Cat. No.: B153601
CAS No.: 76325-96-7
M. Wt: 193.67 g/mol
InChI Key: UEMUHTQQRCZBRS-UHFFFAOYSA-N
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Description

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a cyclohexyl ring with an amino group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The intermediate 4-aminophenyl acetic acid is further hydrogenated at 50-60°C under 1-4 bar overpressure. The final product is obtained by heating the intermediate to reflux in hydrochloric ethanol for 1-3 hours .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation processes using similar reaction conditions as described above. The use of autoclaves and controlled hydrogenation conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclohexyl derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, cyclohexyl derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • trans-4-Aminocyclohexylacetic acid hydrochloride
  • Ethyl trans-2-(4-Aminocyclohexyl)acetate hydrochloride

Comparison: trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is unique due to its specific structure, which includes a trans-configuration of the amino group and the acetic acid moiety. This configuration imparts distinct chemical and biological properties compared to similar compounds such as trans-4-Aminocyclohexylacetic acid hydrochloride and Ethyl trans-2-(4-Aminocyclohexyl)acetate hydrochloride .

Biological Activity

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, with the chemical formula C8H16ClNO2 and a molecular weight of 193.67 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound is synthesized primarily through the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent, typically under controlled conditions using palladium on carbon (Pd/C) as a catalyst. This process allows for high yields and purity, making it suitable for further applications in drug development .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amino group present in the structure can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their conformation and activity. This interaction is crucial for its role as a precursor in synthesizing pharmaceuticals that modulate biological pathways .

1. Dopamine Receptor Modulation

Research has indicated that derivatives of this compound can act as allosteric modulators of dopamine receptors. These compounds exhibit biased agonism, which can selectively activate certain signaling pathways while inhibiting others, thus providing a means to fine-tune dopaminergic activity without the side effects associated with traditional agonists .

2. Antibacterial Properties

Recent studies have explored the antibacterial potential of related compounds derived from this compound. These derivatives have shown efficacy against various Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs) and β-lactamases, which are critical for bacterial cell wall synthesis .

Case Studies

Case Study 1: Dopamine D2 Receptor Modulation
A study published in 2022 demonstrated that certain derivatives of this compound exhibited significant activity at dopamine D2 receptors. The findings indicated that these compounds could serve as potential treatments for disorders such as schizophrenia by selectively modulating dopaminergic signaling pathways .

Case Study 2: Antibacterial Efficacy
In another investigation, derivatives synthesized from this compound were tested against multidrug-resistant strains of bacteria. The results revealed that these compounds effectively inhibited bacterial growth, suggesting their potential use in treating infections caused by resistant pathogens .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructure TypeBiological Activity
This compoundAmino Acid DerivativeDopamine receptor modulation
trans-4-Aminocyclohexylacetic acid hydrochlorideAmino Acid DerivativeModerate antibacterial properties
Ethyl trans-2-(4-Aminocyclohexyl)acetate hydrochlorideEster DerivativeLimited biological activity

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMUHTQQRCZBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504125
Record name (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76325-96-7
Record name (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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